molecular formula C11H15NO6S B2764295 N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine CAS No. 392311-74-9

N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B2764295
CAS No.: 392311-74-9
M. Wt: 289.3
InChI Key: IGYHWPQMJXZERI-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 392311-74-9) is a glycine derivative featuring a 2,5-dimethoxyphenyl group and a methylsulfonyl substituent. Its molecular formula is inferred as C₁₁H₁₅NO₆S (molecular weight ≈ 289.3 g/mol). The compound combines a polar carboxylic acid group with electron-donating methoxy substituents and a sulfonamide moiety, making it structurally distinct from simpler glycine derivatives. It is supplied by specialized vendors like Toronto Research Chemicals (TRC) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethoxy-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-17-8-4-5-10(18-2)9(6-8)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYHWPQMJXZERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,5-dimethoxyaniline is reacted with methylsulfonyl chloride to form the intermediate N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine is being investigated for its potential therapeutic applications:

  • Cancer Treatment : As a histone deacetylase (HDAC) inhibitor, it may modulate gene expression related to tumor growth and differentiation. Compounds that inhibit HDACs have shown promise in cancer therapies by inducing cell cycle arrest and apoptosis in cancer cells.
  • Neurodegenerative Diseases : Its antioxidant properties suggest potential benefits in treating conditions such as Alzheimer's disease. By reducing oxidative stress, it may protect neuronal cells from damage.
  • Diabetes Management : The compound has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition may help mitigate the effects of diabetes on various tissues.

Biochemical Research

The compound's interactions at the molecular level make it a valuable tool in biochemical studies:

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This characteristic is crucial for understanding metabolic disorders and developing targeted therapies.
  • Antioxidant Activity : In vitro studies have demonstrated significant antioxidant activity, suggesting its potential role in protecting cells from oxidative damage caused by free radicals.

Recent studies highlight the ongoing exploration of this compound's biological activities:

  • A study published in Pharmacological Research indicated its efficacy as an enzyme inhibitor in various assays, suggesting that modifications to the glycine structure could enhance inhibitory effects against specific targets.
  • Investigations into its antioxidant capabilities revealed that it effectively reduces oxidative stress markers in cellular models, indicating therapeutic potential in oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine would depend on its specific application. In biological systems, it might interact with enzymes or receptors involved in glycine metabolism or signaling pathways. The presence of the 2,5-dimethoxyphenyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(3,5-Dimethylphenyl)-N-(Methylsulfonyl)Glycine (CAS: 353502-16-6)
  • Molecular Formula: C₁₁H₁₅NO₄S (257.31 g/mol) .
  • Key Differences :
    • Substituents : 3,5-Dimethylphenyl (electron-donating methyl groups) vs. 2,5-dimethoxyphenyl (stronger electron-donating methoxy groups).
    • Polarity : The absence of methoxy groups reduces polarity compared to the target compound.
    • Synthesis : Likely synthesized via sulfonation of 3,5-dimethylaniline, followed by glycine coupling .
N-[(2,5-Dimethylphenyl)Sulfonyl]Glycine
  • Molecular Formula: C₁₀H₁₃NO₄S (243.28 g/mol) .
  • Key Differences :
    • Functional Groups : Lacks the methylsulfonyl group, replacing it with a sulfonyl directly attached to the aromatic ring.
    • Acidity : The sulfonamide in the target compound may exhibit higher acidity due to the electron-withdrawing methylsulfonyl group.

Functional Group Modifications

N²-[(2,5-Dichlorophenyl)Sulfonyl]-N,N-Dimethyl-N²-Phenylglycinamide (CAS: 339103-10-5)
  • Molecular Formula : C₁₆H₁₅Cl₂N₂O₃S (398.28 g/mol) .
  • Key Differences :
    • Substituents : 2,5-Dichlorophenyl (electron-withdrawing) and phenyl groups vs. 2,5-dimethoxyphenyl.
    • Backbone : Amide group replaces the carboxylic acid, reducing hydrophilicity.
    • Reactivity : The dichlorophenyl group may enhance electrophilic reactivity compared to methoxy-substituted analogs.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide
  • Molecular Formula : C₁₇H₁₄F₃N₂O₃S (398.37 g/mol) .
  • Key Differences: Core Structure: Benzothiazole heterocycle vs. glycine backbone.

Physicochemical Properties and Stability

Compound Molecular Weight (g/mol) Key Functional Groups Substituent Effects
Target Compound (CAS: 392311-74-9) ~289.3 Carboxylic acid, methylsulfonyl Electron-donating methoxy groups
CAS: 353502-16-6 257.31 Carboxylic acid, methylsulfonyl Electron-donating methyl groups
CAS: 339103-10-5 398.28 Amide, dichlorophenyl Electron-withdrawing chlorine atoms
CAS: 243.28 243.28 Sulfonyl, carboxylic acid Electron-donating methyl groups
  • Solubility : The target compound’s methoxy groups enhance water solubility compared to methyl-substituted analogs.
  • Stability : Methoxy groups may confer susceptibility to oxidative demethylation under harsh conditions, whereas methyl groups (e.g., in CAS: 353502-16-6) are more stable .

Biological Activity

N-(2,5-Dimethoxyphenyl)-N-(methylsulfonyl)glycine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a 2,5-dimethoxyphenyl group and a methylsulfonyl group attached to a glycine backbone. This unique structure may contribute to its biological activity, particularly in terms of enzyme inhibition and receptor interaction.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a covalent inhibitor for specific enzymes, similar to other vinyl sulfone derivatives. For instance, studies have shown that compounds with similar structures can inhibit cysteine proteases effectively .
  • Receptor Modulation : It is hypothesized that this compound may interact with various receptors in the central nervous system, potentially modulating neurotransmitter systems involved in neuroprotection and inflammation .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. This has been demonstrated in various in vitro assays where the compound reduced the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS) .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer activities. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)glycineLacks one methoxy groupAnti-inflammatory and anticancer activities
N-(Methylsulfonyl)glycineLacks the 2,5-dimethoxyphenyl groupLimited bioactivity compared to dimethoxy analogs
N-(2,5-Dimethoxyphenyl)-N-(methylsulfonyl)alanineAlanine instead of glycineDifferent pharmacological profile

Case Studies

  • Cytotoxicity Assays : In a study using MRC-5 cells, this compound exhibited low cytotoxicity while effectively inhibiting cell proliferation at higher concentrations . This suggests a favorable therapeutic window.
  • In Vivo Models : Experimental models have indicated that this compound may reduce inflammation in vivo. For example, in an acute inflammation model induced by carrageenan, administration of the compound resulted in significant reductions in edema compared to control groups .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can verify substituent positions (e.g., methoxy groups at 2,5-positions) and sulfonamide connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure and confirms bond angles/planarity of the aromatic ring (using software like SHELXL) .

How does the methylsulfonyl group influence the compound’s biological activity, and what targets are hypothesized?

Advanced Research Question
The methylsulfonyl group enhances electrophilicity, potentially enabling interactions with nucleophilic residues in enzymes (e.g., proteases) or receptors (e.g., glycine receptors). Computational docking studies suggest affinity for sulfonamide-binding pockets in proteins, similar to related compounds like N-(trifluoromethylphenyl) derivatives . Preliminary assays in in vitro models (e.g., enzyme inhibition or receptor-binding assays) are recommended to validate targets .

How can researchers address contradictory data in biological activity across structurally similar analogs?

Advanced Research Question
Contradictions may arise from substituent electronic effects (e.g., methoxy vs. chloro groups) or steric hindrance. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the phenyl ring and assess activity changes .
  • Pharmacokinetic Profiling : Evaluate solubility, membrane permeability, and metabolic stability (e.g., via HPLC or Caco-2 assays) to rule out bioavailability issues .

What experimental approaches are suitable for studying the photolabile properties of this compound?

Advanced Research Question
The 2,5-dimethoxy substitution may confer UV-sensitive properties. Methods include:

  • Photolysis Studies : Irradiate the compound at specific wavelengths (e.g., 365 nm) and monitor glycine release via fluorescence or HPLC .
  • Caged Compound Applications : Use in neuronal studies to trigger glycine receptor activation spatially/temporally via light .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model binding to glycine receptors or sulfonamide-sensitive enzymes .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., using GROMACS) .

What methods ensure purity and stability during long-term storage?

Basic Research Question

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor degradation.
  • Storage Conditions : Store at -20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the sulfonamide group .

How does this compound compare to N-(2,3-dichlorophenyl) analogs in terms of reactivity and bioactivity?

Advanced Research Question
Methoxy groups are electron-donating, reducing electrophilicity compared to electron-withdrawing chloro substituents. This may decrease enzyme inhibition potency but improve solubility. Comparative assays (e.g., IC50_{50} measurements in enzyme panels) are essential .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Toxicity Screening : Conduct acute toxicity assays in cell lines (e.g., HepG2) and refer to SDS guidelines for sulfonamide derivatives .

Can this compound serve as a precursor for radiolabeled probes in imaging studies?

Advanced Research Question
Yes, via isotopic labeling (e.g., 14^{14}C-glycine incorporation) or chelator conjugation for PET/SPECT imaging. Optimize reaction conditions to preserve sulfonamide stability during labeling .

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